S-((1-carboxyethyl)thio)cysteine

Description

Chemical Structure and Physical Properties

Molecular Structure and Stereochemistry

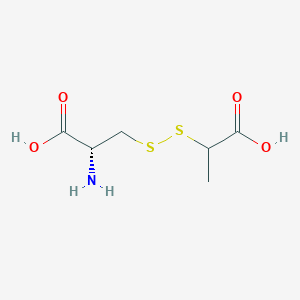

S-((1-carboxyethyl)thio)cysteine exhibits a complex molecular architecture that incorporates both amino acid and thioether functionalities. According to database records, the compound possesses the molecular formula C₆H₁₁NO₄S₂, indicating the presence of six carbon atoms, eleven hydrogen atoms, one nitrogen atom, four oxygen atoms, and two sulfur atoms. The International Union of Pure and Applied Chemistry systematic name for this compound is (2R)-2-amino-3-(1-carboxyethyldisulfanyl)propanoic acid, which reveals the stereochemical configuration at the alpha-carbon position.

The structural framework consists of a cysteine backbone with the sulfur atom forming a linkage to a 1-carboxyethyl group. The canonical Simplified Molecular Input Line Entry System representation is CC(C(=O)O)SSCC(C(=O)O)N, while the isomeric form is expressed as CC(C(=O)O)SSCC@@HN. These representations indicate the presence of a disulfide bond between the cysteine residue and the carboxyethyl moiety, creating a unique structural arrangement that distinguishes this compound from simple thioether derivatives.

The stereochemistry of the compound is particularly significant, as the cysteine portion maintains the L-configuration typical of naturally occurring amino acids. The absolute configuration at the C-2 position follows the R-designation according to the Cahn-Ingold-Prelog priority rules, consistent with the L-amino acid stereochemistry. This stereochemical arrangement influences the compound's biological activity and its interactions with enzymes and other biomolecules.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides critical structural information for this compound through the analysis of proton and carbon environments. Research on related N-acetyl derivatives has revealed characteristic chemical shift patterns that can be extrapolated to understand the parent compound. In deuterated dimethyl sulfoxide, the carboxyethyl methyl group typically appears as a doublet around 1.6 parts per million with a coupling constant of approximately 5 hertz, indicating interaction with the adjacent methine proton.

The methine proton of the carboxyethyl group resonates as a quartet in the region of 3.9 parts per million, reflecting coupling with the methyl group. The cysteine methylene protons connected to sulfur typically appear as a multiplet around 2.8 to 3.4 parts per million, with characteristic geminal coupling patterns. The alpha-hydrogen of the amino acid backbone manifests as a triplet around 4.8 parts per million when the amino group is protected, demonstrating coupling with the beta-methylene protons.

Carbon-13 nuclear magnetic resonance spectroscopy would be expected to show distinct signals for the carboxyl carbons at approximately 170 to 180 parts per million, the alpha-carbon around 55 parts per million, and the various methylene and methyl carbons in the aliphatic region between 20 and 40 parts per million. The chemical shifts of carbons adjacent to sulfur typically exhibit characteristic downfield shifts due to the electron-withdrawing nature of the sulfur atom.

Infrared Spectroscopy

Infrared spectroscopy reveals the functional group characteristics of this compound through analysis of vibrational frequencies. The compound exhibits multiple carbonyl stretching frequencies corresponding to the two carboxylic acid groups present in the structure. These carbonyl stretches typically appear in the region of 1680 to 1760 wavenumbers, with the exact position depending on the hydrogen bonding environment and crystalline state.

The amino group contributes characteristic bands in the 3400 to 3250 wavenumber region, corresponding to primary amine nitrogen-hydrogen stretches. When the compound exists in zwitterionic form, as is typical for amino acids in the solid state, the ammonium ion produces broader absorption bands around 3000 to 3200 wavenumbers. The carboxylic acid hydroxyl groups generate broad, hydrogen-bonded stretches between 2500 and 3300 wavenumbers.

Carbon-hydrogen stretching vibrations appear in the 2800 to 3000 wavenumber region for aliphatic groups. The sulfur-containing linkages may produce weak bands in the fingerprint region below 1500 wavenumbers, though these are often difficult to assign definitively due to the complex vibrational coupling in this spectral range. Bending vibrations of the amino group typically manifest around 1650 to 1580 wavenumbers.

Mass Spectrometry

Mass spectrometric analysis of this compound provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 225.3, corresponding to the molecular weight of the intact compound. Under electron ionization conditions, the compound undergoes characteristic fragmentation patterns that reflect the structural arrangement of functional groups.

Common fragmentation pathways include loss of carboxyl groups (mass 44) and amino acid-specific fragmentations. The base peak often corresponds to loss of the carboxyethyl moiety, generating fragments characteristic of the cysteine portion of the molecule. Additional fragmentation may occur through cleavage of the sulfur-sulfur or carbon-sulfur bonds, depending on the ionization conditions and energy input.

Electrospray ionization mass spectrometry typically produces protonated molecular ions with enhanced stability, allowing for accurate mass determination and structural confirmation. The fragmentation patterns under these gentler ionization conditions provide complementary information about the molecular connectivity and can assist in differentiating between isomeric compounds.

Physical Constants and Solubility

The physical properties of this compound reflect its amino acid nature and polar character. The compound exhibits typical amino acid characteristics, including high melting point decomposition rather than clean melting, and significant water solubility due to the presence of multiple ionizable groups. The molecular weight of 225.3 grams per mole places it in the range of typical amino acid derivatives.

The compound's solubility characteristics are dominated by the presence of two carboxylic acid groups and one amino group, creating a highly polar molecule with significant hydrogen bonding capacity. In aqueous solution, the compound likely exists primarily in zwitterionic form at physiological pH, with the amino group protonated and the carboxyl groups deprotonated.

The stability of the disulfide linkage influences the compound's behavior under various chemical conditions. Under reducing conditions, the disulfide bond may be cleaved, leading to the formation of free cysteine and the corresponding thiol derivative of the carboxyethyl group. Oxidizing conditions may lead to further oxidation of sulfur atoms to sulfoxide or sulfone forms.

Structural Comparison with Related Cysteine Derivatives

This compound belongs to a family of cysteine derivatives that differ in the nature and position of the substituent attached to the sulfur atom. Comparison with related compounds reveals important structure-activity relationships and provides insight into the unique properties of this particular derivative.

S-(2-carboxyethyl)-L-cysteine represents the most closely related structural analog, differing only in the position of the carboxyl group within the side chain. This compound has been extensively characterized crystallographically, revealing important conformational preferences and hydrogen bonding patterns. The 2-carboxyethyl derivative exhibits different stereochemical constraints due to the additional methylene group in the side chain, leading to altered crystal packing and intermolecular interactions.

| Compound | Molecular Formula | Key Structural Difference | Molecular Weight |

|---|---|---|---|

| This compound | C₆H₁₁NO₄S₂ | 1-carboxyethyl linkage | 225.3 g/mol |

| S-(2-carboxyethyl)-L-cysteine | C₆H₁₁NO₄S | 2-carboxyethyl thioether | 193.2 g/mol |

| S-carboxymethyl-L-cysteine | C₅H₉NO₄S | Carboxymethyl thioether | 179.2 g/mol |

| S-aminoethyl-L-cysteine | C₅H₁₂N₂OS | Aminoethyl thioether | 164.2 g/mol |

S-carboxymethyl-L-cysteine, known commonly as carbocysteine, represents a simpler analog with only one additional carbon atom in the side chain. This compound lacks the methyl branch present in the 1-carboxyethyl derivative, resulting in reduced steric hindrance and different conformational preferences. The carboxymethyl derivative has found clinical applications as a mucolytic agent, demonstrating the biological relevance of this class of compounds.

S-aminoethyl-L-cysteine, also known as thialysine, provides an example of a basic rather than acidic side chain modification. This compound exhibits toxicity due to its ability to inhibit protein synthesis and lysine aminomutase, highlighting the importance of side chain character in determining biological activity. The amino derivative demonstrates how substitution of the carboxyl group with an amino group fundamentally alters the compound's properties and biological effects.

The structural comparison reveals that the 1-carboxyethyl derivative occupies a unique position within this family of compounds. The presence of the methyl branch at the alpha position of the side chain creates additional stereochemical complexity and may influence the compound's binding affinity for various receptors and enzymes. The disulfide linkage suggested by the molecular formula distinguishes it from the simple thioether derivatives and may confer additional stability under certain conditions.

Crystal structure analysis of related compounds has revealed common features in the hydrogen bonding patterns and molecular conformations. These studies suggest that cysteine derivatives with carboxylate-containing side chains tend to adopt extended conformations that maximize intermolecular hydrogen bonding while minimizing steric clashes. The zwitterionic nature of these compounds leads to extensive networks of electrostatic interactions in the crystalline state.

Properties

IUPAC Name |

(2R)-2-amino-3-(1-carboxyethyldisulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S2/c1-3(5(8)9)13-12-2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHQZZTYKHSOGL-BKLSDQPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)SSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-((1-carboxyethyl)thio)cysteine typically involves the reaction of cysteine with a carboxyethylating agent under controlled conditions. The reaction is carried out in an aqueous medium, often with the use of a catalyst to facilitate the formation of the thioether bond .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

S-((1-carboxyethyl)thio)cysteine undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to break the thioether bond, reverting to cysteine and the carboxyethyl group.

Substitution: The thiol group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as dithiothreitol for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and substituted cysteine derivatives .

Scientific Research Applications

Biochemical Applications

1.1. Chemo-selective Modification of Proteins

S-((1-carboxyethyl)thio)cysteine can be utilized for the chemo-selective modification of proteins. Cysteine residues are particularly reactive due to their thiol groups, allowing for site-specific conjugation strategies. Recent studies have highlighted methods such as thio-ene reactions and radical coupling that exploit the unique reactivity of cysteine . These techniques enable the development of bioconjugates that can be used in targeted drug delivery and imaging applications.

1.2. Advanced Glycation End Products (AGEs)

Research has shown that this compound can serve as a marker for glycation processes in proteins, particularly under conditions of elevated glucose levels. The compound forms adducts with dicarbonyl compounds like glyoxal, leading to stable products that can be quantified using high-performance liquid chromatography (HPLC). This property makes it a potential biomarker for diabetes-related vascular complications .

Medical Imaging Applications

2.1. Positron Emission Tomography (PET)

S-alkylated derivatives of cysteine, including this compound, have been explored as radioligands for PET imaging. A recent study developed an S-alkylated cysteine derivative conjugated to a targeting agent for enhanced uptake in tumor cells via amino acid transport systems. This approach demonstrated high specificity and selectivity in vivo, indicating its potential use in early cancer diagnosis and monitoring treatment response .

Material Science Applications

3.1. Self-Assembly and Drug Delivery Systems

Research indicates that this compound derivatives can form amphiphilic structures capable of self-assembly into micelles in aqueous solutions. These micelles can encapsulate drugs and release them in a controlled manner triggered by environmental changes such as pH fluctuations. This property is particularly useful in developing targeted drug delivery systems that minimize side effects while maximizing therapeutic efficacy .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which S-((1-carboxyethyl)thio)cysteine exerts its effects involves its interaction with cellular thiol groups and its role in redox signaling. The compound can modulate the activity of enzymes and proteins by forming disulfide bonds or undergoing redox reactions . This modulation affects various molecular targets and pathways involved in cellular homeostasis and stress responses .

Comparison with Similar Compounds

S-(2-Carboxyethyl)-L-Cysteine

- Structure : Contains a 2-carboxyethyl group (CH2CH2COOH) attached to cysteine’s sulfur.

- Molecular Formula: C6H11NO4S (vs. 1-CEC’s C6H11NO4S; identical formula but distinct substituent positioning) .

- Key Differences :

S-(1-Carboxypropyl)-L-Cysteine (1-CPC)

- Structure : Features a 1-carboxypropyl chain (CH2CH2CH2COOH) attached to cysteine.

- Molecular Formula: C7H13NO4S (one additional CH2 group vs. 1-CEC) .

- Functional Comparison: Undergoes oxidative deamination by L-amino acid oxidase, yielding S-(1-carboxypropyl)-thiopvruvic acid (1-CPTP) . Longer alkyl chain may influence membrane permeability and metabolic stability compared to 1-CEC.

Cystathionine and Its Isomers

- Structure: Thioether linking homocysteine and serine-derived moieties (e.g., S-(β-amino-β-carboxyethyl)-homocysteine) .

- Key Differences: Contains two amino acid backbones (homocysteine and serine), unlike 1-CEC’s single cysteine backbone.

S-3-Carboxypropyl-L-Cysteine

- Structure : 3-carboxypropyl group (CH2CH2CH2COOH) attached to cysteine’s sulfur.

- Molecular Formula: C7H13NO4S (same as 1-CPC but with a longer chain) .

Data Table: Structural and Biochemical Properties

Research Findings and Mechanistic Insights

Enzymatic Specificity

Structural Impact on Function

- Stereochemistry : Natural L-configuration in 1-CEC ensures compatibility with mammalian enzymes, whereas D-isomers (if synthesized) would likely be inactive .

Q & A

Q. What are the established synthetic routes for S-((1-carboxyethyl)thio)cysteine, and what key reagents are involved?

The compound is synthesized via nucleophilic substitution between cysteine and 2-bromopropionic acid in aqueous alkaline conditions. Key steps include deprotonation of cysteine’s thiol group to enhance reactivity, followed by reaction with the alkyl bromide. Reaction optimization involves pH control (e.g., sodium hydroxide) and temperature modulation (25–40°C). Post-synthesis purification typically employs ion-exchange chromatography or paper chromatography to isolate the product from unreacted precursors .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

- Nuclear Magnetic Resonance (NMR): -NMR in deuterated water (DO) resolves peaks for the carboxyethyl group (e.g., δ ~1.6 ppm for CH, δ ~2.8–3.4 ppm for SCH and CH groups) and confirms stereochemistry .

- Infrared Spectroscopy (IR): Absence of allyl double bond signals (~990–918 cm) and presence of carboxylate (~1580 cm) and NH (~2100 cm) stretches validate structural integrity .

- Chromatography: Ion-exchange or reverse-phase HPLC with UV detection at 210–220 nm ensures purity (>98%) and distinguishes it from byproducts like unreacted cysteine .

Q. What is the biological relevance of this compound in metabolic pathways?

While direct studies on this compound are limited, structurally analogous S-alkylcysteines (e.g., S-methylcysteine) participate in redox regulation and sulfur metabolism. Potential roles include acting as a thiol reservoir or modulating enzyme activity via post-translational modifications. Researchers should cross-reference pathways like cysteine and methionine metabolism (KEGG map00270) for hypothesis generation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

Contradictions often arise from differences in experimental design:

- pH Sensitivity: The compound’s carboxyl and thiol groups make it prone to oxidation at low pH (<3) or in the presence of metal ions. Stability assays should control for dissolved oxygen and use buffers like phosphate (pH 7.4) with chelating agents (e.g., EDTA) .

- Temperature Effects: Accelerated degradation studies (e.g., 40–60°C) coupled with Arrhenius modeling can predict shelf-life. Conflicting data may stem from inconsistent purity levels or analytical methods (e.g., HPLC vs. spectrophotometry) .

Q. What computational strategies are suitable for modeling the redox behavior of this compound in biological systems?

- Density Functional Theory (DFT): Calculate redox potentials for the thiol/disulfide couple and compare with glutathione to predict antioxidant capacity.

- Molecular Dynamics (MD): Simulate interactions with enzymes like thioredoxin reductase, focusing on binding affinity and electron transfer pathways.

- Validation: Cross-reference computational results with experimental cyclic voltammetry data and in vitro assays (e.g., DPPH radical scavenging) .

Q. How do structural modifications (e.g., alkyl chain length) impact the physicochemical properties of S-alkylcysteine derivatives?

Systematic studies using homologs (e.g., S-(1-carboxypropyl)-L-cysteine) reveal trends:

- Solubility: Decreases with longer alkyl chains due to increased hydrophobicity.

- Redox Activity: Shorter chains (e.g., carboxyethyl) exhibit higher thiol reactivity compared to bulkier derivatives.

- Chromatographic Behavior: Retention times in reverse-phase HPLC correlate with chain length, aiding in derivative identification .

Methodological Guidance

Designing experiments to investigate the compound’s interaction with metal ions:

- Titration Calorimetry (ITC): Quantify binding affinities for biologically relevant metals (e.g., Zn, Fe).

- Spectrophotometry: Monitor UV-Vis shifts (200–300 nm) during complexation.

- Precaution: Use degassed buffers to prevent thiol oxidation, and validate results with control experiments using cysteine .

Best practices for ensuring reproducibility in synthesis and characterization:

- Documentation: Report molar ratios, reaction times, and purification gradients in detail.

- Validation: Use internal standards (e.g., deuterated analogs) in NMR and spike recovery tests in HPLC.

- Data Sharing: Deposit raw spectral data and chromatograms in supplementary materials per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.